4-[(E)-{[(1-phenylcyclopentyl)methyl]imino}methyl]phenol
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Overview
Description
4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL typically involves the condensation reaction between 1-phenylcyclopentylmethanamine and 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
4-[(Z)-{[(1-PHENYLCYCLOPENTYL)METHYL]IMINO}METHYL]PHENOL can be compared with other Schiff bases and phenolic compounds:
Similar Compounds: 4-chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol, 3-ethoxy-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol.
Properties
Molecular Formula |
C19H21NO |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-[(1-phenylcyclopentyl)methyliminomethyl]phenol |
InChI |
InChI=1S/C19H21NO/c21-18-10-8-16(9-11-18)14-20-15-19(12-4-5-13-19)17-6-2-1-3-7-17/h1-3,6-11,14,21H,4-5,12-13,15H2 |
InChI Key |
NRMSKTPKBQIUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN=CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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